
4-Chloro-1,2-dihydropyridazine-3,6-dione
molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-Chloro-1,2-dihydropyridazine-

3,6-dione

Cat. No.: B1583366 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Chloro-1,2-
dihydropyridazine-3,6-dione

Abstract
4-Chloro-1,2-dihydropyridazine-3,6-dione is a chlorinated heterocyclic compound belonging

to the pyridazine family of molecules.[1] Possessing a unique structural framework

characterized by a six-membered ring with two adjacent nitrogen atoms, two carbonyl groups,

and a reactive chlorine substituent, this molecule serves as a versatile intermediate in synthetic

organic chemistry and drug discovery.[1] Its structure allows for a variety of chemical

transformations, making it a valuable building block for creating more complex molecules with

potential therapeutic applications. This guide provides a comprehensive overview of its

molecular structure, physicochemical properties, spectroscopic signature, synthesis, reactivity,

and applications, with a focus on its utility for researchers in the pharmaceutical sciences.

Introduction: The Pyridazinone Core in Medicinal
Chemistry
The pyridazinone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous

compounds with a wide array of biological activities. These include cardiovascular, analgesic,

anti-inflammatory, and anticancer properties. The 1,2-dihydropyridazine-3,6-dione core, also

known as the maleic hydrazide skeleton, is of particular interest due to its rigid structure and
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multiple points for functionalization.[2][3] The introduction of a chlorine atom at the 4-position,

as in 4-Chloro-1,2-dihydropyridazine-3,6-dione, significantly enhances its synthetic potential

by providing a reactive site for nucleophilic substitution, thereby enabling the diversification of

the core structure for structure-activity relationship (SAR) studies.

Molecular Structure and Chemical Identity
The fundamental identity of 4-Chloro-1,2-dihydropyridazine-3,6-dione is defined by its

systematic nomenclature and unique structural identifiers.

IUPAC Name: 4-chloro-1,2-dihydropyridazine-3,6-dione[4]

CAS Number: 5397-64-8[4]

Molecular Formula: C₄H₃ClN₂O₂[4]

Molecular Weight: 146.53 g/mol [4]

The molecule exists in tautomeric equilibrium between the dione form (lactam) and the diol

form (lactim), also named 4-Chloropyridazine-3,6-diol.[4] This tautomerism is a critical feature,

influencing its reactivity and hydrogen bonding capabilities in biological systems. The dione

form generally predominates.

Structural Identifiers:
SMILES:C1=C(C(=O)NNC1=O)Cl[4]

InChI:InChI=1S/C4H3ClN2O2/c5-2-1-3(8)6-7-4(2)9/h1H,(H,6,8)(H,7,9)[4]

InChIKey:WNPMDHKYJTZOFF-UHFFFAOYSA-N[4]

Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both

chemical reactions and biological systems. The data below, largely derived from computational

predictions, provide a quantitative profile of the molecule.
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Property Value Source

Melting Point 285-288 °C (decomposes) ChemBK[4]

pKa (Predicted) 7.0 ± 0.40 ChemBK[4]

XlogP (Predicted) -0.1 PubChem[4][5]

Density (Predicted) 1.61 ± 0.1 g/cm³ ChemBK[4]

Monoisotopic Mass 145.9883050 Da PubChem[4]

Spectroscopic Characterization
While specific, published spectra for this exact compound are not readily available, its

characteristic structural features allow for the confident prediction of its spectroscopic

signature.

¹H NMR: The spectrum is expected to be simple, dominated by a single sharp singlet in the

vinyl region (δ 6.0-7.0 ppm) corresponding to the proton at the C5 position. A broad singlet

corresponding to the two N-H protons would also be expected, the chemical shift of which

would be highly dependent on the solvent and concentration.

¹³C NMR: The spectrum would show four distinct signals: two carbonyl carbons (δ 160-170

ppm), and two sp² hybridized carbons for the C=C bond (δ 120-140 ppm), with the carbon

bearing the chlorine atom (C4) shifted downfield.

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong, sharp absorption

for the C=O stretching of the dione functionality (~1650-1700 cm⁻¹). A broad band in the

region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibrations. C-Cl stretching

would appear in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for the molecular ion [M]⁺ due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate

3:1 ratio). The primary peaks would be observed at m/z 146 and 148.

Synthesis and Reaction Mechanisms
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The synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione is conceptually a two-step

process starting from readily available precursors.

Step 1: Synthesis of Maleic Hydrazide
The precursor, 1,2-dihydropyridazine-3,6-dione (commonly known as maleic hydrazide), is

prepared via the condensation reaction of maleic anhydride with hydrazine hydrate.[6][7]

Protocol: Synthesis of 1,2-Dihydropyridazine-3,6-dione

To a solution of maleic anhydride (1.0 eq) in a suitable solvent such as ethanol or acetic acid,

add hydrazine hydrate (1.0 eq) dropwise at room temperature.[6]

The causality for this step is the nucleophilic attack of the hydrazine nitrogen on the

electrophilic carbonyl carbons of the anhydride, leading to ring opening.

Heat the reaction mixture to reflux for 2-4 hours. The elevated temperature facilitates the

second intramolecular condensation and subsequent dehydration to form the stable six-

membered pyridazinone ring.

Cool the reaction mixture to room temperature, which will cause the product to precipitate.

Collect the solid product by vacuum filtration, wash with cold solvent, and dry to yield maleic

hydrazide.

Step 2: Chlorination of Maleic Hydrazide
The second step involves the electrophilic chlorination of the maleic hydrazide intermediate.

While a specific published protocol for chlorination at the C4 position is elusive, a plausible

route can be designed based on established reactivity. Reagents like N-chlorosuccinimide

(NCS) in a suitable solvent are commonly used for chlorinating such electron-rich heterocyclic

systems.

Representative Protocol: Synthesis of 4-Chloro-1,2-dihydropyridazine-3,6-dione

Suspend maleic hydrazide (1.0 eq) in a solvent such as glacial acetic acid or DMF.
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Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise to the suspension. The choice of

NCS provides a source of electrophilic chlorine (Cl⁺) under relatively mild conditions,

preventing over-chlorination or harsh side reactions.

Heat the mixture gently (e.g., 50-60 °C) and stir for several hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

Collect the crude product by filtration, wash thoroughly with water to remove succinimide and

residual acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the

purified 4-Chloro-1,2-dihydropyridazine-3,6-dione.

Step 1: Condensation Step 2: Chlorination

Maleic Anhydride Maleic Hydrazide
(1,2-Dihydropyridazine-3,6-dione)

 Reflux in
Ethanol/AcOH 

Hydrazine Hydrate

 Reflux in
Ethanol/AcOH 

4-Chloro-1,2-dihydropyridazine-3,6-dione

 Heat in
Acetic Acid 

N-Chlorosuccinimide
(NCS)

 Heat in
Acetic Acid 

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Chloro-1,2-dihydropyridazine-3,6-dione.

Reactivity and Synthetic Utility
The primary utility of 4-Chloro-1,2-dihydropyridazine-3,6-dione lies in its predictable

reactivity, which allows it to be a scaffold for further molecular elaboration. The chlorine atom at

the C4 position is the most significant functional handle.

Nucleophilic Aromatic Substitution (SₙAr)
The C-Cl bond is activated towards nucleophilic attack due to the electron-withdrawing effects

of the adjacent carbonyl group and the pyridazine ring nitrogens. This makes it an excellent
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substrate for SₙAr reactions. A wide range of nucleophiles can be used to displace the chloride,

including:

O-Nucleophiles: Alcohols and phenols (in the presence of a base) can form ether linkages.

N-Nucleophiles: Primary and secondary amines react to form substituted

aminopyridazinones.

S-Nucleophiles: Thiols can be used to introduce thioether moieties.

This reactivity is the cornerstone of its use as a synthetic intermediate, allowing for the

systematic introduction of diverse functional groups to explore chemical space in drug

discovery programs.[1]

Nucleophiles

Products

4-Chloro-1,2-dihydropyridazine-3,6-dione

4-Amino-pyridazinone
Derivative

 SₙAr 

4-Thioether-pyridazinone
Derivative

 SₙAr 

4-Ether-pyridazinone
Derivative

 SₙAr 

R₂NH (Amines) RSH (Thiols) RO⁻ (Alkoxides)
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Caption: Key nucleophilic substitution reactions of the title compound.

Applications in Medicinal Chemistry and Drug
Development
While specific biological activities for 4-Chloro-1,2-dihydropyridazine-3,6-dione itself are not

extensively documented, its importance is established as a key intermediate for synthesizing
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pharmacologically active agents. The broader class of dihydropyridine and pyridazinone

derivatives has shown significant therapeutic potential.

Anticancer Agents: Nitrogen-containing heterocycles, including pyridazinones, are

foundational to many anticancer drugs.[8] The ability to easily diversify the 4-position of the

pyridazinone core allows for the generation of libraries of compounds for screening against

various cancer cell lines and protein targets like kinases.[9]

Cardiovascular Drugs: The related 1,4-dihydropyridine scaffold is famous for its role in

calcium channel blockers used to treat hypertension.[10][11] The pyridazinone core is also

explored for cardiovascular applications, and this chloro-intermediate provides a route to

novel analogues.

Analgesics: Certain pyridazine derivatives have been investigated as inhibitors of enzymes

like D-amino acid oxidase (DAAO), presenting a potential pathway for developing novel

treatments for chronic pain.[12]

Safety and Handling
According to the Globally Harmonized System (GHS) classifications provided by suppliers, 4-
Chloro-1,2-dihydropyridazine-3,6-dione is considered a hazardous substance.

Hazard Statements:

H302: Harmful if swallowed.[4]

H315: Causes skin irritation.[4]

H318: Causes serious eye damage.[4]

Precautions: Standard laboratory safety protocols should be strictly followed. This includes

the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab

coat. All handling should be performed in a well-ventilated fume hood.

Conclusion
4-Chloro-1,2-dihydropyridazine-3,6-dione is a molecule of significant synthetic value rather

than one with direct, end-stage applications. Its molecular structure, characterized by the
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pyridazinone core and an activated chlorine substituent, makes it an ideal starting point for the

synthesis of diverse chemical libraries. For researchers in drug development, this compound

represents a versatile platform for accessing novel chemical matter to probe biological systems

and develop new therapeutic agents. Its straightforward synthesis and predictable reactivity

ensure its continued relevance in the field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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